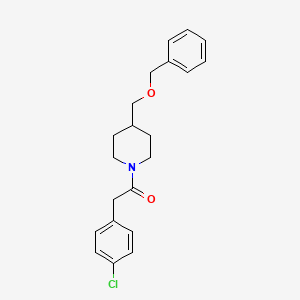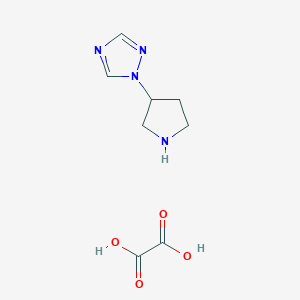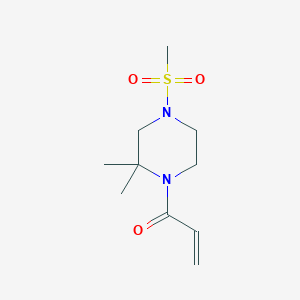![molecular formula C25H25N3O4S B2481127 N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-99-5](/img/structure/B2481127.png)
N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic routes for complex molecules like the one often involve multi-step processes, including palladium-catalyzed carbonylation, Wittig reactions, catalytic hydrogenation, hydrolysis, and peptide coupling. For instance, the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid involved a seven-step process starting from 4-propionylphenol, illustrating the complexity and precision required in synthesizing structurally intricate molecules (Gangjee et al., 2002).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular conformation, demonstrating how components of a molecule, such as the pyrimidine and benzene rings, exhibit specific inclinations and folding conformations due to intramolecular forces, for example, hydrogen bonding (Subasri et al., 2016). These structural analyses are crucial for understanding the molecular geometry and potential reactive sites of complex molecules.
Chemical Reactions and Properties
The chemical behavior of complex molecules can be elucidated through reactions such as cyclocondensation, which has been employed in the synthesis of related sulfanyl-1,2,3,4-tetrahydropyrimidine derivatives. These reactions, alongside hydrogenation and alkylation, are pivotal for introducing functional groups that define the chemical properties of the molecule (Sarojini et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are determined through analytical techniques, including spectroscopy and X-ray crystallography. These properties are influenced by the molecule's structural configuration and intermolecular interactions within its crystalline form (Mary et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential as a ligand or inhibitor, and participation in biological pathways, can be inferred from the molecule's functional groups and overall structure. For example, studies on similar compounds have explored their potential as inhibitors for biological targets, indicating how modifications in the molecular structure can significantly impact their biological activity and chemical properties (Shukla et al., 2012).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on structurally similar compounds, such as sulfanylacetamides and diamino-pyrimidines, has focused on crystal structure analysis to understand molecular conformations and interactions. For instance, studies have reported on the crystal structures of various sulfanylacetamides, highlighting their folded conformations and intramolecular hydrogen bonding, which could be relevant for designing compounds with specific biological activities (Subasri et al., 2017).
Antifolate and Antitumor Agents
Antifolates are a class of drugs that inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA, RNA, and proteins. Research on pyrimidine analogs as classical and nonclassical antifolates has shown potential antitumor activities. These studies demonstrate the synthesis and evaluation of compounds as potential DHFR inhibitors and their effectiveness against various tumor cells, suggesting a possible area of application for related compounds (Gangjee et al., 2007).
Anticancer Activity
Another study focused on thiazolidin derivatives, showcasing their preparation and testing for anticancer activity. The synthesis of specific acetamide derivatives and their evaluation against leukemia cell lines indicated potent cytotoxic effects, highlighting a potential research application for similar compounds in developing new anticancer therapies (Horishny et al., 2021).
Glutaminase Inhibitors
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors illustrates the exploration of compounds for their therapeutic potential in cancer treatment. By modifying structural elements to improve solubility and potency, these studies contribute to the understanding of how specific compounds can be designed to target enzymes critical for cancer cell metabolism (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-(3-ethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-16-7-5-8-17(13-16)26-21(29)15-33-25-27-22-19-10-3-4-11-20(19)32-23(22)24(30)28(25)14-18-9-6-12-31-18/h3-5,7-8,10-11,13,18H,2,6,9,12,14-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTNFNCJXIRURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)


![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)
![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-(2,6-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2481061.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)
